molecular formula C20H20N2O3 B5690912 ethyl 4-[(4-hydroxyphenyl)amino]-7,8-dimethyl-3-quinolinecarboxylate

ethyl 4-[(4-hydroxyphenyl)amino]-7,8-dimethyl-3-quinolinecarboxylate

Cat. No. B5690912
M. Wt: 336.4 g/mol
InChI Key: TZCHFPGEYWXTLF-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-hydroxyphenyl)amino]-7,8-dimethyl-3-quinolinecarboxylate, also known as EMDQ, is a quinoline derivative that has been gaining attention in the scientific research community due to its potential applications in various fields.

Scientific Research Applications

Ethyl 4-[(4-hydroxyphenyl)amino]-7,8-dimethyl-3-quinolinecarboxylate has been found to have potential applications in various scientific research fields, including cancer research, infectious disease research, and neurodegenerative disease research. It has been shown to have anti-tumor activity in vitro and in vivo and can inhibit the growth of various cancer cell lines. Additionally, ethyl 4-[(4-hydroxyphenyl)amino]-7,8-dimethyl-3-quinolinecarboxylate has been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents. In neurodegenerative disease research, ethyl 4-[(4-hydroxyphenyl)amino]-7,8-dimethyl-3-quinolinecarboxylate has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.

Mechanism of Action

The mechanism of action of ethyl 4-[(4-hydroxyphenyl)amino]-7,8-dimethyl-3-quinolinecarboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell proliferation and survival. ethyl 4-[(4-hydroxyphenyl)amino]-7,8-dimethyl-3-quinolinecarboxylate has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, as well as the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
ethyl 4-[(4-hydroxyphenyl)amino]-7,8-dimethyl-3-quinolinecarboxylate has been found to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of bacterial and fungal growth, and the improvement of cognitive function in animal models of Alzheimer's disease. It has also been shown to have antioxidant activity and can reduce oxidative stress in cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of ethyl 4-[(4-hydroxyphenyl)amino]-7,8-dimethyl-3-quinolinecarboxylate is its potential as a multifunctional agent in various scientific research fields. It has been shown to have anti-tumor, antibacterial, antifungal, and neuroprotective properties, making it a promising candidate for the development of new drugs. However, one of the limitations of ethyl 4-[(4-hydroxyphenyl)amino]-7,8-dimethyl-3-quinolinecarboxylate is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on ethyl 4-[(4-hydroxyphenyl)amino]-7,8-dimethyl-3-quinolinecarboxylate. One potential area of research is the development of new drug formulations that can improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of ethyl 4-[(4-hydroxyphenyl)amino]-7,8-dimethyl-3-quinolinecarboxylate and its potential applications in various scientific research fields. Finally, more research is needed to investigate the safety and toxicity of ethyl 4-[(4-hydroxyphenyl)amino]-7,8-dimethyl-3-quinolinecarboxylate in animal models and humans.

Synthesis Methods

Ethyl 4-[(4-hydroxyphenyl)amino]-7,8-dimethyl-3-quinolinecarboxylate can be synthesized through a multistep process involving the reaction of 4-nitrophenol with ethyl acetoacetate, followed by cyclization and reduction reactions. The final product is obtained through a condensation reaction between the intermediate and 2,6-dimethyl-4-amino-phenol.

properties

IUPAC Name

ethyl 4-(4-hydroxyanilino)-7,8-dimethylquinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-4-25-20(24)17-11-21-18-13(3)12(2)5-10-16(18)19(17)22-14-6-8-15(23)9-7-14/h5-11,23H,4H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZCHFPGEYWXTLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C(C=CC2=C1NC3=CC=C(C=C3)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(4-hydroxyanilino)-7,8-dimethylquinoline-3-carboxylate

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